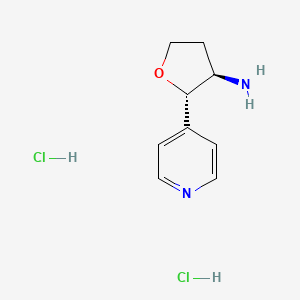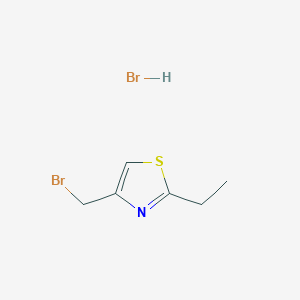
rac-(2R,3S)-2-(pyridin-4-yl)oxolan-3-amine dihydrochloride, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-(2R,3S)-2-(pyridin-4-yl)oxolan-3-amine dihydrochloride, trans, commonly known as trans-4-Hydroxy-L-proline (Hyp), is an amino acid derivative that has gained significant attention in recent years due to its potential applications in various fields of scientific research. Hyp is a chiral molecule that exists in two enantiomeric forms, namely L- and D-Hyp. In
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
A series of amine–imine bidentate ligands based on a trans-2,5-disubstituted pyrrolidine and pyridine moieties, including structures similar to rac-(2R,3S)-2-(pyridin-4-yl)oxolan-3-amine dihydrochloride, have been prepared and utilized in palladium-catalyzed allylic alkylation reactions. These ligands acted as effective catalyst precursors, with variations in the electronic and structural characteristics of the ligands influencing the reaction's rate and stereochemical outcomes. This highlights their utility in asymmetric synthesis processes, offering a pathway to synthesize enantioenriched products through modifications of ligand structures (Chen et al., 2009).
Synthetic Applications
In another study, a cobalt(III)-mediated synthesis method was developed to create rac-2-(nitromethyl)ornithine from ornithine, demonstrating a novel application of transition metal chemistry in the synthesis of complex amino acids. This method involves a multi-step transformation that includes the use of cobalt template chemistry, highlighting the versatility of rac-(2R,3S)-2-(pyridin-4-yl)oxolan-3-amine dihydrochloride-like structures in facilitating the synthesis of biologically relevant molecules (Butler et al., 2002).
Environmental Applications
Metal complexes containing bis-pyridyl-bis-amine ligands, structurally related to rac-(2R,3S)-2-(pyridin-4-yl)oxolan-3-amine dihydrochloride, have been synthesized and shown to be effective in the removal of dyes from water. These complexes demonstrate how ligand design can influence the formation of metal-organic structures capable of addressing environmental challenges, such as water purification (Wu & Chen, 2018).
Materials Science Applications
The study of chiral metal complexes incorporating ligands based on rac-(2R,3S)-2-(pyridin-4-yl)oxolan-3-amine dihydrochloride and similar molecules has provided insights into their unusual terdentate behavior. This research not only contributes to our understanding of ligand-metal interactions but also has implications for the development of new materials with specific optical or electronic properties (Fenton et al., 1991).
Eigenschaften
IUPAC Name |
(2S,3R)-2-pyridin-4-yloxolan-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c10-8-3-6-12-9(8)7-1-4-11-5-2-7;;/h1-2,4-5,8-9H,3,6,10H2;2*1H/t8-,9+;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRFADJLACMYDW-BPRGXCPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1N)C2=CC=NC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1N)C2=CC=NC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-2-Pyridin-4-yloxolan-3-amine;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyridazin-4(1H)-one](/img/structure/B2914799.png)
![Methyl 7-(4-chlorophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2914800.png)




![N-(3-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2914808.png)





